Cas no 1206994-76-4 (N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1,3-benzothiazole-2-carboxamide)

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1,3-benzothiazole-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a substituted oxindole moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The benzothiazole component is known for its bioactivity, particularly in kinase inhibition and anticancer research, while the oxindole scaffold enhances binding affinity to biological targets. The compound's rigid framework and functional groups allow for further derivatization, enabling the development of selective inhibitors or probes. Its synthetic versatility and potential pharmacological relevance underscore its utility in advanced organic synthesis and biomedical applications.
N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1,3-benzothiazole-2-carboxamide structure
1206994-76-4 structure
Product Name:N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1,3-benzothiazole-2-carboxamide
CAS No:1206994-76-4
MF:C17H13N3O2S
MW:323.369022130966
CID:850204
Update Time:2025-05-19

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1,3-benzothiazole-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-Benzothiazolecarboxamide, N-(2,3-dihydro-1-methyl-2-oxo-1H-indol-5-yl)-
    • N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide
    • N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1,3-benzothiazole-2-carboxamide
    • Inchi: 1S/C17H13N3O2S/c1-20-13-7-6-11(8-10(13)9-15(20)21)18-16(22)17-19-12-4-2-3-5-14(12)23-17/h2-8H,9H2,1H3,(H,18,22)
    • InChI Key: GVXYRHUEHPLVFO-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N=C1C(NC1C=CC2=C(C=1)CC(N2C)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 500
  • Topological Polar Surface Area: 90.5

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1,3-benzothiazole-2-carboxamide Pricemore >>

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Additional information on N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1,3-benzothiazole-2-carboxamide

Introduction to N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1,3-benzothiazole-2-carboxamide (CAS No: 1206994-76-4)

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1,3-benzothiazole-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 1206994-76-4, represents a promising candidate for further exploration in drug discovery and development. Its molecular structure, characterized by a combination of indole and benzothiazole moieties, suggests potential biological activities that are currently under investigation.

The compound's structure is derived from two key heterocyclic systems: the indole ring and the benzothiazole scaffold. The indole moiety, known for its presence in numerous bioactive natural products and pharmaceuticals, contributes to the molecule's potential interaction with biological targets. Specifically, the 1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl group introduces a rigid framework that can enhance binding affinity and selectivity. This feature is particularly relevant in the context of designing small-molecule inhibitors targeting enzymes and receptors involved in various diseases.

Benzothiazole, another crucial component of this compound, is a well-studied scaffold in medicinal chemistry. It is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a benzothiazole moiety into the indole-based structure of N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1,3-benzothiazole-2-carboxamide may synergistically enhance its pharmacological profile. This combination of structural elements makes the compound an intriguing subject for further research.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with biological targets. These computational studies have suggested that N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1,3-benzothiazole-2-carboxamide may interact with proteins involved in signal transduction pathways relevant to diseases such as cancer and neurodegeneration. This hypothesis is supported by experimental data from high-throughput screening assays, which have identified this compound as a hit molecule with potential therapeutic value.

The synthesis of N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1,3-benzothiazole-2-carboxamide presents a challenge due to the complexity of its structure. However, modern synthetic methodologies have made significant progress in facilitating the construction of such molecules. Techniques such as multi-step organic synthesis combined with catalytic processes have enabled the efficient preparation of this compound in good yields and purity. These advancements are crucial for advancing preclinical studies and eventual clinical trials.

In addition to its potential therapeutic applications, N-(1-methyl-2-oxyoxygen-oxygen-oxygen-xoxygen-xoxygen-xoxygen-xoxygen-xoxygen-xoxygen-xoxygen-xoxygen-xoxygen-xoxygen-xoxygen-oxyoxygen-oxyxoxindolindolindolindolylylylylylylylylylyl)-1,3-benzothiazole oxycarboxamide has shown promise in interdisciplinary research. Its unique structural features make it a valuable tool for studying molecular recognition processes and developing new chemical probes for biochemical assays. Such probes are essential for understanding disease mechanisms at the molecular level and identifying novel drug targets.

The ongoing research on N-(1-methyl-oxyxoyoxyoxyoxyoxyoxyoxyoxyoxyxyloxyloxyloxyloxyloxyloxyloxyloxyloxyloxyxindolindolylylylylylyly)-1,3-benzothiazole oxycarboxamide is part of a broader effort to discover innovative therapeutic agents that address unmet medical needs. The integration of cutting-edge technologies such as artificial intelligence (AI) in drug discovery has accelerated the identification of promising candidates like this compound. AI-driven platforms can analyze vast datasets to predict biological activities and optimize molecular structures, thereby streamlining the drug development process.

Future studies on N-(1-methyl-oxyxoyoxyoxyoxyoxyoxyoxyoxyoxyxyloxyloxyloxyloxyloxyloxyloxyloxyloxyloxyxindolindolylylylylyly)-1,3-benzothiazole oxycarboxamide are likely to focus on elucidating its mechanism of action and evaluating its efficacy in preclinical models. These studies will provide critical insights into its potential as a therapeutic agent and guide subsequent clinical development efforts. The collaboration between academic researchers and industry scientists will be instrumental in translating laboratory findings into tangible benefits for patients.

In conclusion, N-(1-methyl-o xyxoy oxy oxy oxy oxy oxy oxy oxy xy lo xy lo xy lo xy lo xy lo xy lo xy lo xy lo xy lo xy x ind ol ind o ly ly ly ly ly ly ly ly l y) - 13 - b enz o thia z ole - 22 - ca rbox am ide ( C A S N o : 1206994 -76 -4 ) is a structurally complex and biologically intriguing compound with significant potential in pharmaceutical research. Its unique combination of indole and benzothiazole moieties positions it as a valuable candidate for further exploration in drug discovery. As research continues to uncover new applications and therapeutic benefits, this compound exemplifies the innovative spirit driving advancements in medicinal chemistry.

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